Dimethylcadmium

Vue d'ensemble

Description

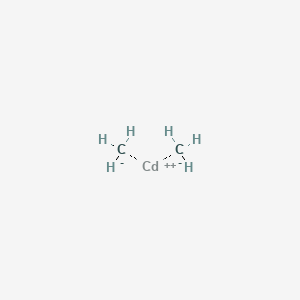

Dimethylcadmium (Me2Cd) is an organometallic compound that is widely used in a variety of scientific research applications. It is a colorless liquid at room temperature and is composed of one carbon atom, two hydrogen atoms, and one cadmium atom. Me2Cd is used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been used in the study of the biochemical and physiological effects of cadmium compounds.

Applications De Recherche Scientifique

Toxicological Properties : Dimethylcadmium is significantly toxic, especially when inhaled, displaying more toxicity than other non-organic cadmium compounds. Its effects include damage to the kidney, liver, CNS, and respiratory organs (Spiridonova, 1991).

Interaction with Gallium Arsenide : In the context of metalorganic vapor phase epitaxy of mercury cadmium telluride, this compound reacts with gallium arsenide, leading to the formation of various compounds. This reaction is crucial in understanding the formation of hillocks on wafer surfaces (Hails, Cole-Hamilton, & Giess, 1998).

Solid State Structures : The solid-state structure of this compound has been elucidated using X-ray crystallography and density functional theory, revealing its high-temperature tetragonal phase and low-temperature monoclinic phase (Hanke, Hindley, Jones, & Steiner, 2016).

Surface Chemistry on Silicon : The chemistry of this compound on chemically passivated silicon surfaces has been studied using infrared spectroscopy. This research is important for understanding its role in the deposition of metal films (Sanchez, Shaw, O'neill, & Osgood, 1988).

Pyrolysis in MOCVD Growth Reactor : The thermal decomposition of this compound has been studied in an MOCVD epitaxial growth reactor, providing insights into its stability and the mechanisms of decomposition (Czerniak & Easton, 1984).

Electrical Characteristics in Doping : The use of this compound as a p-type dopant source during the growth of InAs by metalorganic vapor phase epitaxy has been investigated, highlighting its potential in semiconductor doping processes (Wagener, Wagener, & Botha, 2012).

Mécanisme D'action

Target of Action

Dimethylcadmium is an organocadmium compound with the formula Cd(CH3)2 . It is a colorless, highly toxic liquid that fumes in air Cadmium, a component of this compound, is known to accumulate in immune cells , suggesting that immune cells could be a potential target.

Mode of Action

It is known that this compound is a weak lewis acid, forming a labile adduct with diethyl ether . A yellow, air-sensitive adduct is formed with 2,2’-bipyridine .

Biochemical Pathways

Cadmium, a component of this compound, is known to inflict damage through various biochemical and molecular mechanisms . These include oxidative stress induction, disruption of Ca2+ signaling, interference with cellular signaling pathways, and epigenetic modifications . Cadmium can also impact signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways .

Pharmacokinetics

It is known that this compound is a highly toxic and volatile compound . It has a lower boiling point and a higher vapor pressure at room temperature, which means it evaporates rather quickly . This results in a higher likelihood of someone inhaling its extremely dangerous particles .

Action Environment

This compound violently reacts with water, generating copious amounts of hydrogen gas and heat . It’s also friction-sensitive, which means even a single scuff or swipe is akin to striking a match or lighting a stick of dynamite . These properties suggest that the action, efficacy, and stability of this compound can be significantly influenced by environmental factors such as the presence of water and physical disturbances .

Analyse Biochimique

Biochemical Properties

Dimethylcadmium plays a role in biochemical reactions primarily as a reagent in organic synthesis. It interacts with various biomolecules, including enzymes and proteins. For instance, this compound is a weak Lewis acid and can form labile adducts with diethyl ether and 2,2’-bipyridine . These interactions are typically characterized by the formation of coordination complexes, where this compound donates electron pairs to the biomolecules, altering their structure and function.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. Upon exposure, it can be easily absorbed into the lungs and bloodstream, traveling to vital organs such as the liver, kidneys, brain, and nervous system . It disrupts cellular function by ripping electrons off the cells’ atoms, leading to cellular destruction. This compound is also highly carcinogenic, meaning it can cause cancer by inducing mutations in the DNA . Additionally, this compound can interfere with cell signaling pathways, gene expression, and cellular metabolism, leading to long-term health consequences.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It forms coordination complexes with biomolecules, altering their structure and function . This compound can inhibit or activate enzymes by binding to their active sites, disrupting normal biochemical reactions. This compound also induces changes in gene expression by interacting with DNA and RNA, leading to mutations and carcinogenesis . Its high reactivity with water and other molecules further contributes to its toxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its instability and high reactivity. It degrades rapidly upon exposure to air and water, releasing toxic gases such as methane . Long-term exposure to this compound can lead to chronic health issues, including respiratory problems, organ damage, and cancer . In vitro and in vivo studies have shown that the compound’s toxic effects persist over time, necessitating strict safety measures during handling and experimentation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can cause mild respiratory and neurological symptoms. At high doses, this compound is extremely toxic and can lead to severe organ damage, respiratory failure, and death . Threshold effects have been observed, where even small increases in dosage result in disproportionately severe toxic effects. These findings highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit key metabolic enzymes, disrupting normal metabolic flux and leading to the accumulation of toxic metabolites . The compound’s high reactivity also means it can form adducts with various biomolecules, further interfering with metabolic processes. These disruptions can have widespread effects on cellular function and overall health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins and other biomolecules, facilitating its movement across cell membranes . Once inside the cells, this compound can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its toxic effects. Its distribution within the body is influenced by factors such as blood flow, tissue affinity, and metabolic activity.

Subcellular Localization

This compound’s subcellular localization is critical to its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can accumulate in the mitochondria, where it disrupts energy production and induces oxidative stress. It can also localize to the nucleus, where it interacts with DNA and RNA, leading to mutations and carcinogenesis. Understanding its subcellular localization is essential for elucidating its toxic mechanisms and developing effective countermeasures.

Propriétés

IUPAC Name |

cadmium(2+);carbanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.Cd/h2*1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNPSCRXHSIJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3CdCH3, C2H6Cd | |

| Record name | dimethylcadmium | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dimethylcadmium | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964832 | |

| Record name | Dimethylcadmium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a disagreeable odor; [Merck Index] Colorless liquid with a metallic odor; [MSDSonline] | |

| Record name | Dimethylcadmium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9288 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

506-82-1 | |

| Record name | Dimethylcadmium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylcadmium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylcadmium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLCADMIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T3G3H597H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-hydroxy-1-(3-hydroxy-4-methyloct-1-en-6-ynyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid](/img/structure/B1197890.png)

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-N-naphthalen-1-ylphosphonamidic acid](/img/structure/B1197897.png)